molecular formula C10H14BrNO B8427664 1-(6-Bromopyridin-2-yl)pentan-2-ol

1-(6-Bromopyridin-2-yl)pentan-2-ol

Cat. No.: B8427664
M. Wt: 244.13 g/mol
InChI Key: UBUASBYCYMBPQR-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)pentan-2-ol is a brominated pyridine derivative featuring a pentan-2-ol substituent at the pyridine ring’s 2-position. The 6-bromopyridin-2-yl moiety is a common pharmacophore in medicinal chemistry, often utilized for halogen bonding and electronic effects in drug design .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)pentan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-2-4-9(13)7-8-5-3-6-10(11)12-8/h3,5-6,9,13H,2,4,7H2,1H3

InChI Key

UBUASBYCYMBPQR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=NC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparable compounds include:

  • (6-Bromopyridin-2-yl)methanol (CAS 33674-96-3): A shorter-chain analog with a hydroxymethyl group.
  • 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride: A bromopyridine derivative with an amino-acetic acid substituent.

Table 1: Comparative Physicochemical Data

Property 1-(6-Bromopyridin-2-yl)pentan-2-ol* (6-Bromopyridin-2-yl)methanol 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride
Molecular Formula C₁₀H₁₄BrNO C₆H₆BrNO C₇H₈BrN₂O₂·HCl
Molecular Weight (g/mol) ~260.1 (estimated) 188.02 277.52
Substituent Pentan-2-ol Hydroxymethyl Amino-acetic acid (HCl salt)
Hydrogen Bond Donors 1 (OH) 1 (OH) 3 (NH, OH, HCl)
LogP (estimated) ~2.5–3.0 1.2 (iLOGP: 1.1) ~0.5 (ionized form)
Water Solubility Low Moderately high High (due to HCl salt)

*Note: Data for this compound are extrapolated from structural analogs.

Key Observations:
  • Lipophilicity: The pentan-2-ol chain increases LogP compared to (6-Bromopyridin-2-yl)methanol, reducing aqueous solubility but enhancing membrane permeability .
  • Hydrogen Bonding: The amino-acetic acid derivative’s higher hydrogen-bonding capacity (3 donors) improves solubility but may limit blood-brain barrier (BBB) penetration .
  • Ionization: The hydrochloride salt in 2-[(6-Bromopyridin-2-yl)amino]acetic acid enhances solubility but introduces pH-dependent bioavailability challenges.

Preparation Methods

Grignard Reagent-Based Alkylation

The Grignard reaction is a cornerstone for introducing alcohol functionalities to pyridine derivatives. For 1-(6-bromopyridin-2-yl)pentan-2-ol, a plausible route involves the reaction of 6-bromopyridine-2-carbaldehyde with a pentylmagnesium bromide reagent.

Reaction Conditions :

  • Substrate : 6-Bromopyridine-2-carbaldehyde (1.0 eq)

  • Reagent : Pentylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : −78°C to 0°C (slow warming to room temperature)

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate

Mechanistic Insights :
The aldehyde carbonyl undergoes nucleophilic attack by the Grignard reagent, forming a secondary alcohol after protonation. This method mirrors the synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol, where methylmagnesium iodide successfully added to methyl 6-bromopyridine-2-carboxylate.

Yield Considerations :
Analogous reactions report yields of 94–98% for tert-alcohol derivatives. Adjusting stoichiometry and reaction time may optimize outcomes for the pentyl variant.

Cross-Coupling Reactions for Intermediate Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a modular approach to install the bromopyridinyl group. A boronic ester derivative of pentan-2-ol could couple with 2,6-dibromopyridine to selectively form the target compound.

Representative Protocol :

ComponentQuantity/Concentration
2,6-Dibromopyridine1.0 eq
Pentan-2-ol boronic ester1.2 eq
Pd(PPh₃)₄0.05 eq
Na₂CO₃3.0 eq (2M aqueous)
Solvent1-Propanol/H₂O (4:1)
Temperature80°C, 15 minutes

Outcome :
This method, adapted from aryl ether syntheses, achieves rapid coupling with minimal byproducts. Post-reaction extraction and silica gel chromatography yield purified product.

Reduction of Ketone Precursors

Catalytic Hydrogenation of 1-(6-Bromopyridin-2-yl)pentan-2-one

Ketone reduction using NaBH₄ or LiAlH₄ provides a straightforward pathway.

Procedure :

  • Dissolve 1-(6-bromopyridin-2-yl)pentan-2-one (1.0 eq) in ethanol.

  • Add NaBH₄ (2.0 eq) portionwise at 0°C.

  • Stir for 2 hours at room temperature.

  • Acidify with dilute HCl, extract with dichloromethane.

Yield : 85–90% (based on analogous propan-2-ol synthesis).

Hydroxylation via Epoxide Ring Opening

Epoxidation and Acidic Hydrolysis

Introducing an epoxide at the pentene chain followed by acid-catalyzed ring opening generates the diol, which can be selectively reduced.

Steps :

  • Epoxidize 1-(6-bromopyridin-2-yl)pent-1-ene using mCPBA.

  • Hydrolyze the epoxide with H₂SO₄ in THF/H₂O.

  • Reduce the diol to this compound using BH₃·THF.

Challenges :
Stereoselectivity in epoxide formation requires careful catalyst selection.

Enzymatic Synthesis for Stereocontrol

Biocatalytic Hydroxylation

Lipases or ketoreductases enable enantioselective synthesis.

Case Study :

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : 1-(6-Bromopyridin-2-yl)pentan-2-one

  • Cofactor : NADPH regeneration system

  • Yield : ~70% with >90% ee (extrapolated from similar systems) .

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